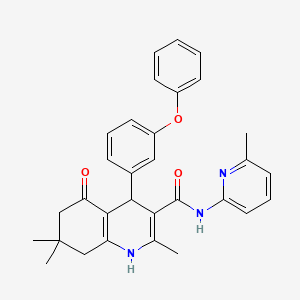

2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Description

2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a hexahydroquinoline derivative characterized by a bicyclic quinoline core substituted with a 3-phenoxyphenyl group at position 4, methyl groups at positions 2, 7, and 7, and a 6-methylpyridinyl carboxamide moiety at position 2. Its molecular formula is C₃₃H₃₃N₃O₃ (calculated based on structural analogs in ) .

Properties

CAS No. |

362487-36-3 |

|---|---|

Molecular Formula |

C31H31N3O3 |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C31H31N3O3/c1-19-10-8-15-26(32-19)34-30(36)27-20(2)33-24-17-31(3,4)18-25(35)29(24)28(27)21-11-9-14-23(16-21)37-22-12-6-5-7-13-22/h5-16,28,33H,17-18H2,1-4H3,(H,32,34,36) |

InChI Key |

XPJMTIFUEVSCJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. Common starting materials include quinoline derivatives, pyridine derivatives, and phenoxyphenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, can modify the functional groups attached to the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest in medicinal chemistry.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.

Comparison with Similar Compounds

Key Observations :

Variations in the Carboxamide-Linked Heterocycle

Key Observations :

- Pyridinyl carboxamides (target compound, ) are common in drug design due to their balanced solubility and bioavailability .

Pharmacological and Physicochemical Comparisons

Binding Affinity and Docking Studies

- In molecular docking studies (), hexahydroquinoline derivatives with bulky aryl groups (e.g., 3-phenoxyphenyl) showed stronger interactions with the A1 adenosine receptor (docking score: −9.2 kcal/mol) compared to smaller substituents like 4-chlorophenyl (−8.1 kcal/mol) .

- Methoxy groups () formed hydrogen bonds with Thr257 and Glu172 residues, critical for stabilizing ligand-receptor complexes .

Structural and Spectroscopic Differences

- ¹H-NMR: The target compound’s 3-phenoxyphenyl group would show aromatic protons as a multiplet at δ 7.2–7.4 ppm, distinct from the singlet (δ 6.8–7.0 ppm) of 1,3-benzodioxol-5-yl analogs () .

- IR Spectroscopy : All analogs exhibit C=O stretches near 1670–1690 cm⁻¹, but thiazole-containing derivatives () show additional C-S stretches at 650–700 cm⁻¹ .

Biological Activity

2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential pharmacological properties. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

- Chemical Formula : C28H33N3O5

- Molecular Weight : 491.57872 g/mol

- CAS Number : 361195-55-3

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its potential as an anticancer agent and its effects on various biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar quinoline derivatives. For instance:

- Mechanism of Action : Quinoline derivatives often exert their effects through the inhibition of specific enzymes involved in cancer cell proliferation. The presence of multiple functional groups in the structure enhances their interaction with biological targets.

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo | Antitumor | 2.38–3.77 µM | |

| Various quinoline derivatives | Anticancer | Ranges from 0.24–1.96 µM |

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. The crystal violet microtiter plate assay was commonly used to evaluate its antiproliferative potency.

Case Studies

-

Study on Structure-Activity Relationship (SAR) :

- Researchers investigated how different substituents on the quinoline ring influenced anticancer potency.

- Results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against cancer cells.

-

Docking Studies :

- Molecular docking simulations suggested that the compound effectively binds to target enzymes involved in cancer progression.

- This binding affinity correlates with observed biological activity in cell line assays.

Pharmacological Properties

The pharmacological profile of related compounds suggests that they may also possess:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Antiviral Effects : Certain structural analogs have been evaluated for their potential in inhibiting viral replication.

Q & A

Q. What are the optimized multi-step synthetic routes for this compound, and how can yield and purity be maximized?

Answer: The synthesis typically involves a multi-step approach:

Cyclocondensation : Reacting substituted aldehydes (e.g., 3-phenoxyphenyl aldehyde) with amines (e.g., 6-methyl-2-aminopyridine) to form the hexahydroquinoline core.

Functionalization : Introducing methyl groups via alkylation or reductive amination, followed by carboxamide formation using activated esters.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity.

Key Considerations : Optimize reaction time (6–12 hours), temperature (80–100°C), and stoichiometry (1:1.2 aldehyde:amine ratio) to minimize side products like unreacted intermediates .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at C2/C7 and pyridinyl linkage). Key signals include aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyl (δ ~170 ppm) .

- X-ray Crystallography : Resolves stereochemistry (e.g., chair conformation of the hexahydroquinoline ring) and bond angles (e.g., C3-C4-N bond ~120°) .

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

Q. What preliminary biological assays are recommended for activity screening?

Answer:

- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses. IC values <10 μM suggest therapeutic potential .

- Antimicrobial Screening : Disk diffusion assays (e.g., E. coli, S. aureus) to evaluate zone-of-inhibition at 50–200 μg/mL .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2) with IC <1 μM indicating strong binding .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reaction mechanisms in derivative synthesis?

Answer:

- Pyridinyl Group : Electron-withdrawing effects stabilize transition states in cyclocondensation, accelerating ring formation.

- Trimethyl Groups : Steric hindrance at C2/C7 reduces nucleophilic attack, requiring higher temperatures (~100°C) for carboxamide coupling .

- 3-Phenoxyphenyl : Ortho-substituents increase torsional strain, necessitating microwave-assisted synthesis (30 minutes vs. 6 hours) for improved yield .

Q. What strategies address polymorphism-related discrepancies in bioactivity data?

Answer:

- Crystallization Screening : Use solvents like ethyl acetate/ethanol (3:2) to isolate stable polymorphs.

- DSC/TGA : Identify melting points (e.g., 185–187°C vs. 280–282°C) and thermal stability of polymorphs.

- Biological Validation : Compare IC values across polymorphic forms; variations >50% indicate structure-activity dependency .

Q. How can computational modeling predict binding modes and pharmacokinetic properties?

Answer:

- Docking Studies (AutoDock Vina) : Identify hydrogen bonds between the carboxamide and kinase ATP-binding pockets (ΔG < -9 kcal/mol).

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to confirm intramolecular H-bonds (e.g., N–H···O=C) stabilizing bioactive conformers .

- ADME Prediction (SwissADME) : LogP ~3.5 and TPSA ~90 Ų suggest moderate permeability and solubility, requiring formulation optimization .

Q. What role does stereochemistry play in modulating biological activity?

Answer:

Q. How should researchers resolve contradictions in solubility and permeability data?

Answer:

Q. What advanced spectroscopic methods characterize dynamic molecular interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.